![molecular formula C14H11N3O B11182012 (7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B11182012.png)
(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone
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Overview
Description
(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone typically involves a three-component condensation reaction. This reaction includes 1-phenylbutane-1,3-dione, aromatic aldehydes, and 5-aminotetrazole monohydrate. The reaction is carried out under solvent-free conditions at a temperature range of 160–170°C for 15–20 minutes without the use of a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling high temperatures and reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of fluorescent probes and materials for optical applications.
Mechanism of Action
The mechanism of action of (7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Tetrazolo[1,5-a]pyrimidine: Exhibits a broad spectrum of biological activities, including antitumor, antiviral, and antimicrobial properties.
Uniqueness
(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone stands out due to its unique structural features and versatile reactivity
Properties
Molecular Formula |
C14H11N3O |
---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)-phenylmethanone |
InChI |
InChI=1S/C14H11N3O/c1-10-12(9-15-13-7-8-16-17(10)13)14(18)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
LDKNPTXSGRAHJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=CC=NN12)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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